molecular formula C18H16FN3O3S B2559355 N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034449-97-1

N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2559355
CAS No.: 2034449-97-1
M. Wt: 373.4
InChI Key: UUVVAVIDYATETA-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to the combination of its bipyridine moiety, fluorinated aromatic ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-25-18-7-5-15(9-16(18)19)26(23,24)22-11-13-4-6-17(21-10-13)14-3-2-8-20-12-14/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVVAVIDYATETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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